4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine 4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853367
InChI: InChI=1S/C13H14BrN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3
SMILES:
Molecular Formula: C13H14BrN3
Molecular Weight: 292.17 g/mol

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15853367

Molecular Formula: C13H14BrN3

Molecular Weight: 292.17 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine -

Specification

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
IUPAC Name 5-(3-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine
Standard InChI InChI=1S/C13H14BrN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3
Standard InChI Key SZIVUYXYCJOWSY-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)Br

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound belongs to the imidazole class of heterocyclic amines, featuring a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The 3-bromophenyl group is attached to the C4 position of the imidazole core, while the cyclopropyl and methyl groups occupy the N1 and C2 positions, respectively. This substitution pattern influences electronic distribution and steric interactions, which are critical for molecular recognition in biological systems .

Comparative Structural Analysis

The positional isomerism of the bromine atom (ortho, meta, para) significantly impacts molecular properties. For example:

Property2-Bromophenyl Isomer4-Bromophenyl Isomer 3-Bromophenyl Isomer (Inferred)
Molecular FormulaC₁₃H₁₄BrN₃C₁₃H₁₄BrN₃C₁₃H₁₄BrN₃
Molecular Weight (g/mol)292.17292.17292.17
XLogP32.9 2.9 ~2.8–3.1
Rotatable Bonds2 2 2

The meta-substitution in the 3-bromophenyl variant likely reduces symmetry compared to the para-isomer, potentially altering crystallization behavior and solubility .

Spectroscopic Identification

While experimental data for the 3-bromophenyl derivative is unavailable, analogs suggest key spectral features:

  • ¹H NMR: Aromatic protons adjacent to bromine (δ 7.2–7.8 ppm), cyclopropyl methylene protons (δ 1.1–1.3 ppm), and imidazole NH₂ (δ ~5.7 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 292.17 (M⁺) with isotopic patterns characteristic of bromine .

Synthetic Approaches

General Methodology for Imidazole Derivatives

Synthesis typically involves cyclocondensation reactions. For the 4-bromophenyl analog, a multi-step route starting from 4-bromoaniline and cyclopropanecarboxaldehyde has been reported :

  • Formation of Amidines:
    4-Bromoaniline+CyclopropanecarboxaldehydeNH3Amidine Intermediate\text{4-Bromoaniline} + \text{Cyclopropanecarboxaldehyde} \xrightarrow{\text{NH}_3} \text{Amidine Intermediate}

  • Cyclization:
    Amidine+MethylglyoxalΔImidazole Core\text{Amidine} + \text{Methylglyoxal} \xrightarrow{\Delta} \text{Imidazole Core}

  • Functionalization:
    Bromination or cross-coupling reactions introduce substituents at specific positions .

Challenges in 3-Bromophenyl Synthesis

Meta-substituted aromatics are synthetically challenging due to poorer regioselectivity in electrophilic substitution compared to para- and ortho-directing groups. Directed ortho-metalation or transition-metal-catalyzed C–H activation may be required to install the bromine atom at the meta position .

Physicochemical Properties

Solubility and Partitioning

Based on the 4-bromophenyl analog :

  • LogP: ~2.9 (moderate lipophilicity)

  • Aqueous Solubility: <1 mg/mL (poor water solubility)

  • pKa: Imidazole NH estimated ~6.5–7.0 (weak base)

The meta-bromine may slightly increase polarity compared to the para-isomer, potentially improving aqueous solubility by 10–20%.

Thermal Stability

Differential scanning calorimetry (DSC) of the 4-bromophenyl derivative shows a melting point of 180–185°C . The 3-bromophenyl isomer is expected to exhibit similar thermal stability but may display polymorphism due to altered crystal packing.

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Cyclopropyl Group: Enhances metabolic stability by shielding the imidazole ring from oxidative degradation .

  • Bromine Position: Para > meta > ortho in electronic effects for halogen bonding with biological targets .

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